![molecular formula C10H24N2O2Si2 B13809694 2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)
2,3-Butanedione bis[o-(trimethylsilyl)oxime]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Butanedione bis[o-(trimethylsilyl)oxime] is a chemical compound with the molecular formula C10H24N2O2Si2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] typically involves the reaction of 2,3-butanedione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2,3-Butanedione+2(Trimethylsilyl chloride)+Base→2,3-Butanedione bis[o-(trimethylsilyl)oxime]+By-products
Industrial Production Methods
Industrial production of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Butanedione bis[o-(trimethylsilyl)oxime] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines .
Applications De Recherche Scientifique
2,3-Butanedione bis[o-(trimethylsilyl)oxime] is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a protective group for carbonyl compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] involves its ability to form stable complexes with various substrates. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with specific molecular targets. This selective interaction is crucial in applications such as enzyme inhibition and protein binding studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Butanedione monoxime: A related compound with one oxime group.
2,3-Butanedione bis[O-(4-methylphenyl)sulfonyl]oxime: Another derivative with different substituents.
Uniqueness
2,3-Butanedione bis[o-(trimethylsilyl)oxime] is unique due to its dual trimethylsilyl groups, which enhance its stability and reactivity. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in scientific research .
Propriétés
Formule moléculaire |
C10H24N2O2Si2 |
|---|---|
Poids moléculaire |
260.48 g/mol |
Nom IUPAC |
2-N,3-N-bis(trimethylsilyloxy)butane-2,3-diimine |
InChI |
InChI=1S/C10H24N2O2Si2/c1-9(11-13-15(3,4)5)10(2)12-14-16(6,7)8/h1-8H3 |
Clé InChI |
VZOGYSXCSQZKNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO[Si](C)(C)C)C(=NO[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


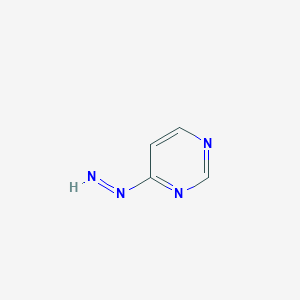

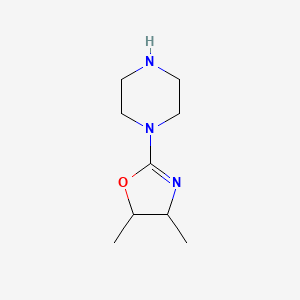
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)
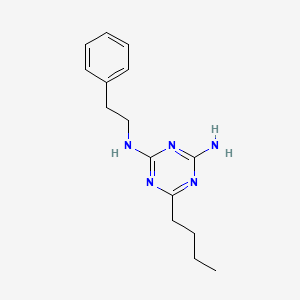
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)

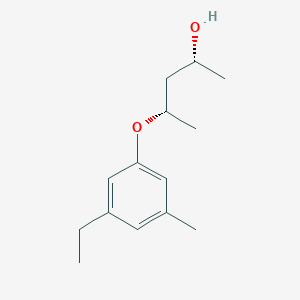
![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
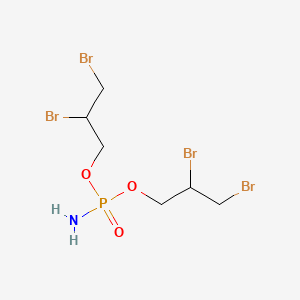
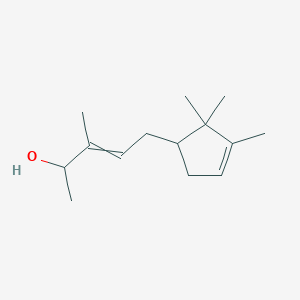
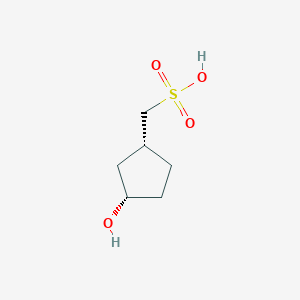
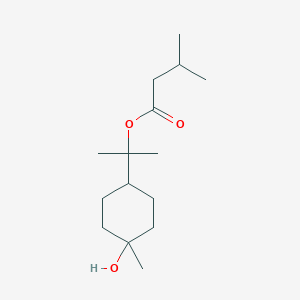
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
